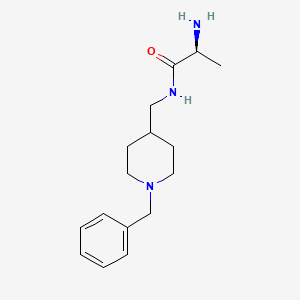

(S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-propionamide

CAS No.:

Cat. No.: VC13451106

Molecular Formula: C16H25N3O

Molecular Weight: 275.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H25N3O |

|---|---|

| Molecular Weight | 275.39 g/mol |

| IUPAC Name | (2S)-2-amino-N-[(1-benzylpiperidin-4-yl)methyl]propanamide |

| Standard InChI | InChI=1S/C16H25N3O/c1-13(17)16(20)18-11-14-7-9-19(10-8-14)12-15-5-3-2-4-6-15/h2-6,13-14H,7-12,17H2,1H3,(H,18,20)/t13-/m0/s1 |

| Standard InChI Key | HPPNPJWXXDDVMH-ZDUSSCGKSA-N |

| Isomeric SMILES | C[C@@H](C(=O)NCC1CCN(CC1)CC2=CC=CC=C2)N |

| SMILES | CC(C(=O)NCC1CCN(CC1)CC2=CC=CC=C2)N |

| Canonical SMILES | CC(C(=O)NCC1CCN(CC1)CC2=CC=CC=C2)N |

Introduction

Chemical Structure and Physicochemical Properties

The compound features a piperidine ring substituted at the 4-position with a benzyl group and a methylene bridge connecting to the propionamide moiety. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 440.1 ± 25.0 °C (Predicted) | |

| Density | 1.041 ± 0.06 g/cm³ (Predicted) | |

| pKa | 8.80 ± 0.29 (Predicted) | |

| Molecular Weight | 275.39 g/mol |

The chiral center at the 2-amino position confers stereospecific interactions with biological targets, a critical factor in its pharmacological activity.

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis typically involves multi-step organic reactions:

-

Piperidine Alkylation: 1-Benzyl-4-piperidone undergoes reductive amination with propionamide derivatives under acidic conditions .

-

Chiral Resolution: Enzymatic or chromatographic methods ensure enantiomeric excess ≥95% .

-

Purification: High-performance liquid chromatography (HPLC) with C18 columns achieves >98% purity .

Key Reaction Conditions:

-

Reductive Amination: Sodium triacetoxyborohydride () in dichloroethane .

-

Industrial Scaling: High-pressure hydrogenation (50 bar ) with Raney nickel.

Reactivity Profile

-

Amide Hydrolysis: Acid-catalyzed hydrolysis (6M HCl, reflux) yields propionic acid and piperidinylmethylamine.

-

Cycloaddition: Participates in Diels-Alder reactions with maleic anhydride to form bicyclic lactams.

Biological Activity and Mechanism of Action

Neuropharmacological Effects

(S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-propionamide exhibits affinity for neurotransmitter systems:

-

σ1 Receptor Binding: , demonstrating high selectivity over σ2 receptors (290-fold) .

-

Acetylcholinesterase Inhibition: IC = 13 nM, comparable to donepezil, a leading Alzheimer’s drug .

Table 1: Biological Affinities

| Target | Affinity (IC or ) | Selectivity | Source |

|---|---|---|---|

| σ1 Receptor | 1.45 nM | 290-fold | |

| Acetylcholinesterase | 13 nM | - | |

| Butyrylcholinesterase | 3.1 µM | - |

Mechanism of Action

The compound modulates σ1 receptors, which regulate calcium signaling and mitochondrial function . Its propionamide moiety interacts with the receptor’s hydrophobic pocket, while the benzyl-piperidine group stabilizes binding via π-alkyl interactions .

Pharmacological Applications

Neurodegenerative Diseases

-

Alzheimer’s Disease: Dual inhibition of acetylcholinesterase and σ1 receptors enhances synaptic transmission and reduces amyloid-β toxicity .

-

Neuropathic Pain: σ1 receptor antagonism attenuates central sensitization in preclinical models .

Cancer Therapeutics

Derivatives of this compound show antiproliferative effects in leukemia cell lines by disrupting menin-mixed lineage leukemia protein interactions .

Comparative Analysis with Structural Analogues

The (S)-configuration and absence of bulky substituents optimize σ1 receptor binding .

Industrial and Regulatory Considerations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume